molecular formula C8H3BrFNO2 B1406190 6-Bromo-3-cyano-2-fluorobenzoic acid CAS No. 1518865-77-4

6-Bromo-3-cyano-2-fluorobenzoic acid

Cat. No.: B1406190
CAS No.: 1518865-77-4
M. Wt: 244.02 g/mol
InChI Key: RUHNKQLRGPGTDR-UHFFFAOYSA-N
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Description

6-Bromo-3-cyano-2-fluorobenzoic acid is an organic compound with the molecular formula C8H3BrFNO2. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyano-2-fluorobenzoic acid typically involves multiple steps starting from o-fluorobenzonitrile. The process includes nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . The reaction conditions for each step are carefully controlled to ensure high yield and purity. For example, the bromization step involves the use of bromine in the presence of a suitable catalyst, while the hydrolysis step requires acidic or basic conditions to convert intermediates into the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle large volumes of reactants and products. The purity of the final product is typically ensured through rigorous quality control measures, including chromatography and spectroscopy .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyano-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-3-cyano-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyano-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the bromine, cyano, and fluorine groups can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-cyano-2-fluorobenzoic acid is unique due to the combination of bromine, cyano, and fluorine substituents on the benzene ring. This unique structure imparts specific chemical properties, such as increased reactivity in substitution and coupling reactions, and potential biological activity .

Properties

IUPAC Name

6-bromo-3-cyano-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHNKQLRGPGTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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